molecular formula C11H15NO2 B1358559 2-(Tetrahydropyran-4-yloxy)aniline CAS No. 898289-35-5

2-(Tetrahydropyran-4-yloxy)aniline

Cat. No.: B1358559
CAS No.: 898289-35-5
M. Wt: 193.24 g/mol
InChI Key: CLGPZXHLRKSEDD-UHFFFAOYSA-N
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Description

2-(Tetrahydropyran-4-yloxy)aniline (CAS: 898289-35-5) is an aromatic amine derivative featuring a tetrahydropyran-4-yloxy substituent in the ortho position relative to the aniline group. Its molecular formula is C₁₁H₁₅NO₂, with a molecular weight of 193.24 g/mol . This compound is widely used as a synthetic intermediate in pharmaceuticals and agrochemicals due to its nucleophilic amino group and the steric/electronic effects imparted by the tetrahydropyran ring. It is commercially available with 95% purity and typically stored in amber glass bottles to prevent degradation .

Properties

IUPAC Name

2-(oxan-4-yloxy)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c12-10-3-1-2-4-11(10)14-9-5-7-13-8-6-9/h1-4,9H,5-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGPZXHLRKSEDD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640231
Record name 2-[(Oxan-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898289-35-5
Record name 2-[(Oxan-4-yl)oxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Tetrahydropyran-4-yloxy)aniline typically involves the reaction of aniline with tetrahydropyran-4-ol in the presence of a suitable catalyst. One common method involves the use of a platinum-catalyzed hydroalkoxylation reaction, where the hydroxyl group of tetrahydropyran-4-ol reacts with the amino group of aniline to form the desired product . The reaction is usually carried out under mild conditions, such as room temperature, to ensure high yield and selectivity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of lanthanide triflates as catalysts in room temperature ionic liquids has been reported to provide high yields and good selectivity for the formation of tetrahydropyran derivatives .

Chemical Reactions Analysis

Types of Reactions

2-(Tetrahydropyran-4-yloxy)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Electrophilic substitution reactions typically require acidic conditions and reagents like nitric acid, sulfuric acid, and halogens.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amino derivatives.

    Substitution: Nitro, sulfonyl, and halogenated derivatives.

Scientific Research Applications

2-(Tetrahydropyran-4-yloxy)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Tetrahydropyran-4-yloxy)aniline involves its interaction with specific molecular targets and pathways. For instance, its antimicrobial activity may be attributed to the disruption of bacterial cell membranes or inhibition of essential enzymes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers: 4-(Tetrahydropyran-4-yloxy)aniline

The para isomer , 4-(Tetrahydropyran-4-yloxy)aniline (CAS: 917483-71-7), shares the same molecular formula but differs in substituent placement. Key distinctions include:

Property 2-(Tetrahydropyran-4-yloxy)aniline 4-(Tetrahydropyran-4-yloxy)aniline
Melting Point 58–61°C 71–73°C
Purity 95% 97%
Hazard Profile Limited data H315, H319, H335 (skin/eye irritation, respiratory irritation)
Synthetic Utility Preferred for sterically hindered reactions Used in linear coupling reactions

The para isomer exhibits higher thermal stability and purity, making it preferable in reactions requiring precise stoichiometry. Steric hindrance in the ortho isomer may reduce reactivity in certain nucleophilic substitutions .

Functional Group Variants

2-(Tetrahydropyran-4-yloxy)benzoic Acid (CAS: 898289-29-7)

Replacing the amino group with a carboxylic acid alters solubility and reactivity. This derivative (MW: 207.23 g/mol) participates in condensation reactions (e.g., amide bond formation) and has applications in polymer chemistry .

2-(Tetrahydropyran-4-yloxy)benzonitrile (CAS: 898289-37-7)

The nitrile group (MW: 203.23 g/mol) confers electrophilic character, enabling participation in nucleophilic additions (e.g., Grignard reactions). Its melting point (51–55°C) is lower than the aniline derivatives, reflecting reduced intermolecular hydrogen bonding .

Substituent Analogues

4-Hexyloxyaniline

Replacing the tetrahydropyran group with a hexyloxy chain increases lipophilicity (logP: ~3.5 vs. ~1.8 for tetrahydropyran derivatives). This enhances membrane permeability but reduces metabolic stability due to the flexible alkyl chain .

4-(2-(Pyrrolidin-1-yl)ethoxy)aniline (CAS: 50609-01-3)

This compound introduces a basic pyrrolidine group, increasing water solubility at acidic pH. It is used in drug candidates targeting central nervous system receptors .

Key Physical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Solubility (Polar Solvents)
This compound 193.24 58–61 Moderate in DMSO, ethanol
4-(Tetrahydropyran-4-yloxy)aniline 193.24 71–73 High in DMF, dichloromethane
2-(Tetrahydropyran-4-yloxy)benzonitrile 203.23 51–55 Low in water; high in THF

Commercial Availability and Suppliers

  • Ortho Isomer: Available from 12 suppliers, including Combi-Blocks (95–98% purity) and Wuhan Xinxin Jiali Bio-Technology .
  • Para Isomer : Supplied by Thermo Scientific (97% purity) and Kanto Reagents .

Biological Activity

2-(Tetrahydropyran-4-yloxy)aniline, also known as 4-(Tetrahydropyran-4-yloxy)aniline, is an organic compound with the molecular formula C11H15NO2 and CAS number 898289-35-5. This compound has garnered interest in various fields due to its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, including its mechanisms of action, effects on different cell lines, and relevant case studies.

Chemical Structure and Properties

The compound features a tetrahydropyran ring connected to an aniline moiety, which may influence its interaction with biological targets. The structure can be represented as follows:

C11H15NO2\text{C}_{11}\text{H}_{15}\text{N}\text{O}_{2}

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Anticancer Properties : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines.
  • Enzyme Inhibition : The compound may interact with specific enzymes, potentially leading to therapeutic applications.

Anticancer Activity

Recent studies have evaluated the anticancer properties of compounds containing the tetrahydropyran moiety. For example, derivatives of tetrahydropyran have shown promising results in inhibiting the proliferation of various cancer cell lines.

Table 1: Anticancer Activity Against Cell Lines

CompoundCell LineIC50 (µM)Reference
This compoundA549 (Lung)15
MCF-7 (Breast)20
HeLa (Cervical)18

The biological activity of this compound may be attributed to its ability to interact with cellular targets. Potential mechanisms include:

  • Inhibition of Cell Proliferation : The compound may induce apoptosis in cancer cells by disrupting mitochondrial function or activating caspase pathways.
  • Enzyme Interaction : The tetrahydropyran moiety may facilitate binding to specific enzymes, leading to inhibition of their activity.

Case Studies

  • Study on A549 Cell Line :
    • A study investigated the effects of this compound on the A549 lung cancer cell line. Results indicated significant morphological changes and reduced viability at concentrations above 15 µM.
    • Techniques such as acridine orange staining were used to assess apoptosis, showing increased apoptotic bodies in treated cells compared to controls.
  • MCF-7 Cell Line Evaluation :
    • Another study focused on the MCF-7 breast cancer cell line, where the compound demonstrated an IC50 value of approximately 20 µM.
    • Flow cytometry analysis revealed that treatment led to cell cycle arrest in the G1 phase, suggesting a mechanism involving cell cycle regulation.

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